3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine core, with a methoxy group at the 3-position. These compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including anticancer, CNS-targeting, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-11-6-9-8-5-4-7-2-3-10(5)6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVHHHFNCBLTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592055 | |
| Record name | 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-82-6 | |
| Record name | 5,6,7,8-Tetrahydro-3-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723286-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Approach (Adapted from Related Trifluoromethyl Analogues)
A representative example from a patent describing the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride outlines the following procedure which can be adapted for the methoxy analogue:
| Step | Procedure | Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Reaction of hydrazine hydrate with 2-chloropyrazine in ethanol | Heated to 58–61 °C, 15 h; pH adjusted to 6 with NaOH; cooled to 0 °C | Formation of hydrazinopyrazine intermediate with 93.3% HPLC purity after extraction and recrystallization |
| 2 | Reaction of intermediate with chlorobenzene and trifluoroacetic anhydride | Cooled to 0 °C for addition; stirred at 3–5 °C; heated to 50 °C; addition of methanesulfonic acid; reflux with removal of trifluoroacetic acid; reaction at 100–110 °C for 42–60 h | Introduction of trifluoromethyl group and cyclization; crude product purified by pH adjustment, washing, and silica gel filtration; 99.1% HPLC purity achieved |
| 3 | Hydrogenation over Pd/C in ethanol under nitrogen atmosphere | High-pressure hydrogenation; filtration and concentration | Reduction of any unsaturated intermediates; final product isolated as hydrochloride salt after treatment with HCl in ethanol |
Note: For the methoxy substituent, the trifluoromethylation step would be replaced by an appropriate methoxylation reaction, such as nucleophilic substitution with methoxide or O-methylation of a hydroxy precursor.
Alternative Synthetic Routes
Cyclization via Hydrazine Derivatives: The triazole ring can be constructed by cyclizing hydrazine derivatives with nitriles or dicarbonyl compounds under acidic or basic conditions. This approach allows for diverse substituent introduction at the 3-position by selecting appropriate starting materials.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For related triazolopyrazines, CuAAC reactions between alkynes and azides followed by ring closure have been employed, enabling regioselective synthesis of fused triazolo-pyrazine systems.
Solid-Phase Synthesis: Recent advances include solid-phase synthesis using polystyrene-bound hydrazides with acetylpyrazines and TiCl4 catalysis, offering regiospecific and traceless synthesis routes with moderate yields (33–62%).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0–110 °C depending on step | Controlled temperature critical to minimize side reactions and byproducts |
| pH Control | pH 6 in hydrazine addition; pH 12 after cyclization | pH adjustment crucial for precipitation and purification |
| Solvents | Ethanol, chlorobenzene, methylene dichloride, MTBE | Selection affects solubility and extraction efficiency |
| Catalysts | Pd/C for hydrogenation; TiCl4 for cyclization | Catalysts improve reaction rates and selectivity |
| Reaction Time | 15 h for hydrazine step; 42–60 h for cyclization | Longer times favor complete conversion but may increase impurities |
Purification and Characterization
- Extraction and Washing: Organic phase separation, washing with ammoniacal liquor, and saturated sodium chloride solutions remove impurities.
- Filtration: Silica gel column chromatography with dichloromethane washing enhances purity.
- Drying: Vacuum drying at 30 °C under reduced pressure (<50 mbar) ensures removal of residual solvents.
- Purity Assessment: HPLC analysis typically shows purities above 93% after intermediate steps and up to 99% for the final product.
Summary Table of Preparation Method for 3-Substituted Tetrahydro-triazolo[4,3-a]pyrazines
| Stage | Reagents | Conditions | Product | Yield/Purity |
|---|---|---|---|---|
| Hydrazine addition | Hydrazine hydrate, 2-chloropyrazine, ethanol | 58–61 °C, 15 h, pH 6 | Hydrazinopyrazine intermediate | ~93% purity |
| Substituent introduction & cyclization | Chlorobenzene, trifluoroacetic anhydride (or methoxylation reagent), methanesulfonic acid | 0–110 °C, 42–60 h, reflux | Fused triazolopyrazine intermediate | ~99% purity |
| Hydrogenation & salt formation | Pd/C, ethanol, HCl | High-pressure H2, room temp | Final hydrochloride salt | High purity, isolated yield variable |
Research Findings and Industrial Relevance
- The synthetic routes are designed for scalability with readily available starting materials.
- The methods minimize byproducts, facilitating industrial production.
- The choice of substituent introduction step (e.g., trifluoromethylation vs. methoxylation) is pivotal and can be adapted depending on the target compound.
- Controlled reaction parameters and purification steps ensure high purity suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The substituent at the 3-position of the triazolopyrazine scaffold critically influences molecular properties and bioactivity. Key analogs are compared below:
Notes:
- The methoxy group’s polarity may improve solubility compared to halogenated analogs but could reduce membrane permeability.
- Trifluoromethyl substitution enhances binding affinity in CNS-targeting P2X7 antagonists (e.g., IC₅₀ = 9–42 nM) .
3-Trifluoromethyl Derivatives
- Procedure : Cyclization of N'-(2,2,2-trifluoroacetyl)chloroacetohydrazide with ethylenediamine, followed by POCl₃-mediated cyclization (54% yield) .
- Key Reaction : Efficient one-pot synthesis with isocyanates yields urea/thiourea derivatives (e.g., RB1–RB9) for anticancer screening .
3-Methyl Derivatives
- Procedure : Direct alkylation or cyclocondensation using methyl-containing precursors (e.g., SMILES: Cc1nnc2n1CCNC2) .
3-Bromo Derivatives
- Procedure : Halogenation via triethyl orthoformate and p-toluenesulfonic acid in toluene (General Procedure B) .
Comparison of Yields :
| Substituent | Reaction Time | Yield Range | Conditions |
|---|---|---|---|
| -CF₃ | 5–24 h | 54–64% | DCM, RT |
| -Br | 12–48 h | 58–95% | Toluene, reflux |
| -CH₃ | 3–6 h | 70–85% | Ethanol, heating |
Anticancer Activity
- 3-Trifluoromethyl derivatives : Exhibit IC₅₀ values of 6.59–11.10 µM against HCT-116 and HT-29 colon cancer cells. Compound RB7 induces mitochondrial apoptosis via Bax/Bcl-2 modulation .
- 3-Phenyl derivatives : Moderate activity in pyrido[4,3-e]triazolopyrazines as PDE2 inhibitors (brain-penetrant) .
CNS-Targeting Activity
- 5,6-Dihydro-triazolopyrazines : Optimized for blood-brain barrier permeability; e.g., compound 25 achieves 80% P2X7 receptor occupancy in rat brain at 10 mg/kg .
Enzyme Inhibition
Key Research Findings and Trends
Substituent Effects : Electron-withdrawing groups (-CF₃, -Br) improve target engagement but may require formulation optimization for solubility.
Synthetic Scalability : Halogenated derivatives (e.g., 3-Bromo) serve as versatile intermediates for diversification .
Therapeutic Potential: Methoxy-substituted analogs remain underexplored but warrant investigation for solubility-driven applications (e.g., oral bioavailability).
Biological Activity
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10N4O
- Molecular Weight : 142.17 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds have been identified.
Antitumor Activity
Recent studies have shown that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit significant antitumor properties. For instance:
- A derivative with a similar structure demonstrated IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- These findings suggest that modifications to the triazolo[4,3-a]pyrazine structure can enhance antitumor efficacy.
The biological activity of this compound is likely mediated through:
- c-Met Kinase Inhibition : The compound has been associated with inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. Inhibition at nanomolar levels has been reported for related compounds .
- Apoptosis Induction : Studies using Annexin V-FITC/PI staining indicate that compounds in this class can induce apoptosis in cancer cells through dose-dependent mechanisms .
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of various triazolo[4,3-a]pyrazine derivatives. Among them:
- Compound 22i exhibited remarkable potency against multiple cancer cell lines and showed effective c-Met inhibition with an IC50 of 48 nM. This highlights the therapeutic potential of these derivatives in cancer treatment .
Study 2: Pharmacokinetics and Toxicology
Research on the pharmacokinetic profiles of triazolo[4,3-a]pyrazines indicated favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that these compounds had manageable safety profiles at therapeutic doses.
Data Table: Biological Activity Summary
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met Kinase Inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | Apoptosis Induction |
| 22i | HeLa | 2.85 ± 0.74 | c-Met Kinase Inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol at room temperature efficiently facilitates ring closure, yielding triazolopyrazine derivatives with >70% purity (extraction with alumina). Alternative routes include using triethyl orthoformate for cyclization under reflux conditions . Key Steps :
- Hydrazine intermediate preparation.
- Oxidative cyclization (NaClO or DDQ).
- Purification via column chromatography or alumina plugs.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns methoxy (-OCH₃) and triazole proton environments (δ 3.8–4.2 ppm for pyrazine protons; δ 3.3 ppm for methoxy) .
- IR Spectroscopy : Confirms C=S (1050–1250 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 138.17 for methyl-substituted analogs) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against lanosterol 14α-demethylase (CYP51) for antifungal activity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular Docking : Prioritize targets like COX-2 or tyrosine kinases using PDB structures (e.g., 3LD6) .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining green chemistry principles?
- Methodological Answer :
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Screening : Test TEMPO derivatives for milder oxidation conditions (e.g., 0.1 eq. TEMPO/NaClO) .
- Flow Chemistry : Scale reactions using continuous flow systems to reduce waste and improve reproducibility .
Data Table : Comparison of Oxidants and Yields
| Oxidant | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaClO | EtOH | 3 | 73 | 98 |
| DDQ | DCM | 12 | 68 | 95 |
| TEMPO/NaClO | CPME | 4 | 81 | 99 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Metabolic Stability Tests : Use liver microsomes to assess if poor activity is due to rapid degradation .
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy) on target binding .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP51) to validate binding modes .
Q. What computational strategies predict structure-activity relationships (SAR) for this scaffold?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
- MD Simulations : Simulate binding dynamics with kinases (e.g., EGFR) over 100 ns to identify critical interactions .
- Fragment-Based Design : Screen virtual libraries for substituents enhancing solubility (e.g., morpholine rings) .
Data Contradiction Analysis
Q. Why do different studies report varying reaction yields for the same synthetic route?
- Methodological Answer :
- Impurity of Intermediates : Hydrazine intermediates often degrade; use fresh hydrazine hydrate and inert atmospheres .
- Oxidant Concentration : Excess NaClO (>2 eq.) can over-oxidize products; titrate oxidant stoichiometrically .
- Workup Protocols : Inadequate extraction (e.g., pH adjustment) may reduce recovery; optimize with ethyl acetate/water partitioning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
